Sarmentosin

Description

This compound has been reported in Rhodiola sacra, Rhodiola crenulata, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO7/c12-3-6(4-13)1-2-18-11-10(17)9(16)8(15)7(5-14)19-11/h1,7-11,13-17H,2,4-5H2/b6-1+/t7-,8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAYDNJCBHNWQD-JBWLPIRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(CO)C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C(/CO)\C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318121 | |

| Record name | Sarmentosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71933-54-5 | |

| Record name | Sarmentosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71933-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarmentosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sarmentosin: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmentosin, a naturally occurring nitrile glycoside, has emerged as a molecule of significant interest in the scientific community. Initially identified in plant species such as Sedum sarmentosum and more recently in blackcurrants (Ribes nigrum), it has demonstrated a range of bioactive properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological activities with available quantitative data, and detailed experimental protocols for its isolation and analysis. Particular focus is given to its role as a monoamine oxidase (MAO) inhibitor and its impact on the mTOR signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.

Chemical Structure and Physicochemical Properties

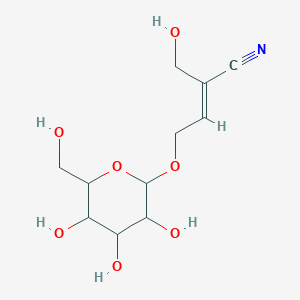

This compound is a glycoside with the systematic IUPAC name (E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile.[1] Its chemical structure is characterized by a glucose moiety linked to an unsaturated nitrile aglycone.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | [1] |

| Molecular Formula | C₁₁H₁₇NO₇ | [1] |

| Molecular Weight | 275.257 g/mol | [1] |

| CAS Number | 71933-54-5 | |

| SMILES | C(/C=C(/CO)\C#N)O[C@H]1--INVALID-LINK--CO)O)O">C@@HO | |

| InChI | InChI=1S/C11H17NO7/c12-3-6(4-13)1-2-18-11-10(17)9(16)8(15)7(5-14)19-11/h1,7-11,13-17H,2,4-5H2/b6-1+/t7-,8-,9+,10-,11-/m1/s1 | |

| Calculated XLogP3 | -3.1 | [3] |

| Hydrogen Bond Donor Count | 5 | [3] |

| Hydrogen Bond Acceptor Count | 8 | [3] |

| Rotatable Bond Count | 6 | [3] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its role as a monoamine oxidase inhibitor being the most extensively studied. It is also reported to have antioxidant, anti-inflammatory, and anticancer properties.

Monoamine Oxidase (MAO) Inhibition

Recent studies have identified this compound as a potent inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), with a notable effect on MAO-B.[2] MAO enzymes are crucial in the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters, suggesting its potential in supporting mood and cognitive function.[2]

Table 2: Quantitative Data on MAO Inhibition by this compound

| Parameter | Value | Source |

| IC₅₀ for MAO-A/B Inhibition (in vitro) | 2.67 µM | [4] |

| Platelet MAO-B Inhibition (in vivo, blackcurrant powder) | 89% ± 6% | [4] |

| Platelet MAO-B Inhibition (in vivo, blackcurrant juice) | 91% ± 4% | [4] |

| Human Study Doses (pure this compound) | 42 mg and 84 mg | [4][5] |

Anticancer Activity

This compound has been found to inhibit the mTOR signaling pathway and induce autophagy-dependent apoptosis in human hepatocellular carcinoma (HCC) cells, indicating its potential as a therapeutic agent for liver cancer.[5][6]

Note: Specific IC₅₀ values for the cytotoxic activity of this compound against hepatocellular carcinoma or other cancer cell lines are not yet available in the public domain.

Other Biological Activities

Qualitative reports suggest that this compound possesses antioxidant and anti-inflammatory properties.[2][5] However, quantitative data from specific assays (e.g., DPPH, ABTS for antioxidant activity; COX, LOX, NO inhibition for anti-inflammatory activity) are not currently available in the literature.

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of this compound.

Isolation of this compound

A patented method describes the extraction and purification of this compound from fresh stringy stonecrops (Sedum sarmentosum). The process involves aqueous extraction, decolorization with activated carbon, adsorption chromatography on a macroporous resin, and subsequent purification by silica gel column chromatography.

Protocol Summary:

-

Fresh plant material is soaked in water.

-

The aqueous extract is squeezed, filtered, and then decolorized with activated carbon.

-

The filtrate is subjected to a macroporous adsorption resin column.

-

Elution is performed with 10-30% ethanol.

-

The eluate is concentrated, dried, and redissolved in methanol.

-

The methanol solution is applied to a silica gel column.

-

Elution with a 1:1 mixture of methanol and ethyl acetate yields purified this compound after concentration and drying.

A recent study successfully isolated this compound from blackcurrant juice concentrate using bioactivity-directed fractionation.

Protocol Summary:

-

Blackcurrant juice concentrate is diluted and pH-adjusted.

-

The solution is subjected to reversed-phase (RP) fractionation.

-

Fractions are screened for MAO-A/B inhibitory activity.

-

The most active fractions are further purified by preparative high-performance liquid chromatography (HPLC).

-

Sub-fractions are again screened for MAO inhibitory activity to identify the pure active compound, this compound.[4]

Determination of MAO-A/B Inhibition (In Vitro)

The S9-LCMS screening assay is utilized to determine the combined MAO-A and MAO-B inhibitory activity of this compound.

Protocol Summary:

-

A crude S9 microsome fraction from porcine liver, containing both MAO-A and MAO-B, is used as the enzyme source.

-

This compound (or fractions) is mixed with the S9 enzyme mix, an assay buffer, and the substrate kynuramine.

-

The mixture is incubated at 37°C for 1 hour.

-

The reaction is stopped by cooling and the addition of NaOH and acetonitrile.

-

The amount of the product formed is quantified by LC-MS to determine the extent of MAO inhibition.[4]

Human Clinical Trial for Platelet MAO-B Inhibition

A randomized, placebo-controlled, crossover study was conducted to assess the in vivo efficacy of this compound in inhibiting platelet MAO-B activity.

Protocol Summary:

-

Healthy adult participants are recruited for the study.

-

Participants complete multiple treatment conditions, including a placebo and beverages containing 42 mg and 84 mg of pure this compound, with a washout period between each condition.[4]

-

Blood samples are collected at baseline and at various time points post-consumption.

-

Platelets are isolated from the blood samples.

-

Platelet MAO-B activity is measured using a commercially available kit (e.g., Amplex Red Monoamine Oxidase Assay Kit).[4]

-

Mood and cognitive function can be assessed using validated questionnaires.[4]

Chemical Synthesis

A specific, detailed protocol for the total chemical synthesis of this compound is not currently available in the peer-reviewed literature. The synthesis of nitrile glycosides, in general, involves complex stereoselective glycosylation and nitrile formation steps.

Signaling Pathways and Experimental Workflows

Inhibition of mTOR Signaling Pathway

This compound has been identified as an inhibitor of the mTOR signaling pathway in hepatocellular carcinoma cells.[5][6] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition can lead to the induction of autophagy and apoptosis in cancer cells.

Caption: this compound's inhibition of the mTORC1 signaling pathway.

Impact on Neurotransmitter Metabolism via MAO Inhibition

By inhibiting MAO-A and MAO-B, this compound can modulate the metabolic pathways of key neurotransmitters derived from tyrosine and tryptophan. This leads to an increase in the levels of dopamine, norepinephrine, and serotonin.

Caption: this compound's effect on neurotransmitter metabolism.

General Workflow for Bioactivity Screening

The discovery of this compound's MAO inhibitory activity followed a logical experimental workflow that can be adapted for screening other natural products for various biological activities.

Caption: General workflow for bioactive compound screening.

Conclusion and Future Directions

This compound is a promising natural product with well-documented MAO inhibitory effects and potential applications in oncology and as an anti-inflammatory and antioxidant agent. The existing data, particularly from in vivo human studies on MAO-B inhibition, provides a strong foundation for its further development as a nutraceutical or therapeutic agent.

Future research should focus on several key areas:

-

Quantitative Bioactivity Studies: There is a pressing need for quantitative data on the antioxidant, anti-inflammatory, and anticancer properties of pure this compound to fully understand its therapeutic potential.

-

Mechanism of Action: Further elucidation of the specific molecular interactions of this compound with its targets, such as the MAO enzymes and components of the mTOR pathway, is warranted.

-

Chemical Synthesis: The development of a scalable and efficient total synthesis route for this compound would be highly beneficial for ensuring a consistent supply for research and potential commercialization, as well as for the synthesis of novel analogs with improved activity.

-

Pharmacokinetics and Safety: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicology of this compound are necessary to establish a complete safety and efficacy profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 71933-54-5 | Benchchem [benchchem.com]

- 3. This compound | C11H17NO7 | CID 5281123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [this compound.com]

- 6. researchgate.net [researchgate.net]

The Discovery of Sarmentosin: A Novel MAO-B Inhibitor from New Zealand Blackcurrants

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Recent scientific investigations have unveiled the presence of sarmentosin, a nitrile glycoside, in New Zealand blackcurrants (Ribes nigrum). This discovery marks a significant advancement in understanding the bioactivity of blackcurrants, traditionally attributed to their high anthocyanin content. Groundbreaking research has identified this compound as the primary inhibitor of monoamine oxidase-B (MAO-B), an enzyme crucial in the catabolism of key neurotransmitters. This whitepaper provides a comprehensive technical overview of the discovery, including the experimental methodologies employed, quantitative data on its inhibitory effects, and the implicated biochemical pathways. The findings present compelling opportunities for the development of novel therapeutics and functional foods targeting neurological and cognitive health.

Introduction

For years, the health benefits of blackcurrants, particularly their impact on cognitive function and mood, were largely ascribed to their rich anthocyanin profile. However, persistent observations of significant monoamine oxidase-B (MAO-B) inhibition, even with varying anthocyanin concentrations, hinted at the existence of other bioactive compounds.[1][2] This led New Zealand scientists at Plant & Food Research and Callaghan Innovation to embark on a detailed investigation, culminating in the identification of this compound as the key MAO-B inhibitor in New Zealand blackcurrants.[3][4]

Monoamine oxidase-B is a critical enzyme in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[5][6] The inhibition of MAO-B can therefore lead to increased availability of these neurotransmitters, which are integral to mood regulation, motivation, and cognitive performance.[5][6] The discovery of a potent, naturally occurring MAO-B inhibitor from a widely consumed fruit presents a paradigm shift in this area of research and opens new avenues for drug discovery and development.

Quantitative Data Summary

The research leading to the identification and validation of this compound's bioactivity has yielded significant quantitative data. The following tables summarize the key findings from in-vitro and in-vivo studies.

Table 1: In-Vitro MAO-B Inhibition by Blackcurrant Formats

| Blackcurrant Format | Mean MAO-B Inhibition (%) | Standard Deviation |

| Blackcurrant Powder | 89% | ± 6% |

| Blackcurrant Juice | 91% | ± 4% |

Data sourced from a comparative study demonstrating that despite a 7-fold difference in anthocyanin levels, the MAO-B inhibition was comparable between the two formats, suggesting a non-anthocyanin bioactive was responsible.[1][2][7]

Table 2: Human Clinical Trial on Purified this compound

| Parameter | Details |

| Study Design | Randomized, placebo-controlled, crossover |

| Participants | 5 healthy male adults (aged 25-36) |

| Interventions | Placebo, 42 mg this compound, 84 mg this compound |

| Key Finding | This compound was confirmed to be a potent inhibitor of MAO-B in human subjects, with MAO-B inhibition observed in every participant who consumed the this compound-containing products.[3][8][9][10] |

| Outcome | The MAO-B inhibition was associated with significantly improved mood and reduced mental fatigue.[5] |

Experimental Protocols

The identification and validation of this compound's bioactivity involved a multi-faceted approach, combining bioactivity-guided fractionation, analytical chemistry, and human clinical trials.

Bioactivity-Guided Fractionation and Isolation

The initial phase focused on isolating the bioactive compounds from blackcurrant juice concentrate.

-

Methodology:

-

Blackcurrant juice concentrate was subjected to reversed-phase (RP) fractionation.

-

Eleven fractions were collected and screened for their ability to inhibit MAO-A and MAO-B activity.

-

Fractions exhibiting high inhibitory activity (specifically RP2 and RP10, with RP2 showing greater bioactivity) were selected for further purification and analysis.[10]

-

Subsequent purification steps led to the isolation of this compound and its hydroxycinnamoyl esters.

-

Structural Elucidation

The chemical structure of the isolated bioactive compounds was determined using advanced analytical techniques.

-

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dried samples were dissolved in D₂O (for this compound) or CD₃OD (for this compound esters) and analyzed using a Bruker AVANCE NEO 500 MHz spectrometer. Quantitative NMR (qNMR) and selective total correlation spectroscopy (TOCSY) were also performed.[10]

-

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS experiments were carried out on a 7500 QqLIT system. Anthocyanin separation was achieved using a Poroshell 120 SB-C18 column.[10]

-

Human Clinical Trial

A robust clinical trial was conducted to confirm the in-vivo efficacy of this compound.

-

Study Design: A randomized, placebo-controlled, double-blind, crossover study was designed to assess the efficacy of freeze-dried whole-fruit blackcurrant powder in inhibiting MAO-B compared to blackcurrant juice in healthy adults.[7][10] A subsequent study evaluated purified this compound.[10]

-

Participants: Healthy adult volunteers were recruited for the studies.[7][10]

-

Intervention: Participants consumed either blackcurrant products (powder or juice) or purified this compound at specified doses (42 mg and 84 mg).[5][10]

-

Data Collection: Blood samples were collected to measure platelet MAO-B inhibition. Subjective mood and mental fatigue were assessed using the Bond-Lader questionnaire.[7]

-

Ethical Approval: The studies were approved by New Zealand's Northern B Health and Disability Ethics Committee and registered with the Australian New Zealand Clinical Trials Registry.[10]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound is the inhibition of the MAO-B enzyme. The following diagrams illustrate this pathway and the experimental workflow used in its discovery.

Caption: this compound inhibits the MAO-B enzyme, increasing neurotransmitter availability.

References

- 1. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]

- 2. curranz.co.nz [curranz.co.nz]

- 3. plantandfood.com [plantandfood.com]

- 4. World First Discovery Shows New Molecule In New Zealand Blackcurrants Inhibits An Enzyme That Degrades Dopamine | Scoop News [scoop.co.nz]

- 5. This compound [this compound.com]

- 6. This compound: The Next Big Thing in Supplements? | Callaghan Innovation [callaghaninnovation.govt.nz]

- 7. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. retailpharmacymagazine.com.au [retailpharmacymagazine.com.au]

- 9. New Zealand blackcurrants may improve mood, mental fatigue: study-Xinhua [english.news.cn]

- 10. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of Sarmentosin on MAO-B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent scientific investigations have identified sarmentosin, a naturally occurring nitrile glycoside found in blackcurrants (Ribes nigrum) and Sedum sarmentosum, as a novel and potent inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4] This discovery has opened new avenues for research into the therapeutic potential of this compound, particularly in the context of neurodegenerative diseases such as Parkinson's disease, where MAO-B inhibitors play a crucial role in treatment. This in-depth technical guide synthesizes the current understanding of this compound's mechanism of action on MAO-B, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. The information is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of MAO-B inhibitors and their therapeutic applications.

Core Mechanism of Action: Inhibition of Monoamine Oxidase B

The primary mechanism of action of this compound is the inhibition of the enzyme monoamine oxidase B (MAO-B).[1][5] MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[5] By inhibiting MAO-B, this compound reduces the breakdown of these neurotransmitters in the brain, leading to an increase in their synaptic availability. This modulation of neurotransmitter levels is believed to be the basis for the potential neuroprotective and mood-enhancing effects of this compound.[1][5]

While the direct inhibitory effect is established, the precise molecular interactions, including the type of inhibition (e.g., competitive, non-competitive) and the specific binding site on the MAO-B enzyme, are areas of ongoing investigation. Molecular docking and detailed kinetic studies will be instrumental in fully elucidating these aspects of this compound's mechanism.

Quantitative Data on this compound's MAO-B Inhibition

The inhibitory potency of this compound against MAO-B has been quantified through both in vitro and in vivo studies. The following tables summarize the key findings to date.

Table 1: In Vitro Inhibition of MAO-A/B by this compound

| Compound | Assay Type | IC50 Value (µM) | Source |

| This compound | S9-LCMS Screening Assay | 2.67 | [3] |

Table 2: In Vivo Platelet MAO-B Inhibition in Humans

| Intervention | Dosage | Percent Inhibition (%) | Study Design | Source |

| Blackcurrant Powder | Not specified | 89 ± 6 | Crossover | [2][3] |

| Blackcurrant Juice | Not specified | 91 ± 4 | Crossover | [2][3] |

| Purified this compound | 42 mg | Significant inhibition | Randomized, Placebo-Controlled Crossover | [3][6] |

| Purified this compound | 84 mg | Significant inhibition | Randomized, Placebo-Controlled Crossover | [3][6] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have characterized the interaction between this compound and MAO-B.

In Vitro MAO-B Inhibition Assay (S9-LCMS Screening Assay)

This method was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound.[7]

-

Reaction Mixture Preparation: The assay is conducted in a suitable buffer system.

-

Enzyme and Inhibitor Incubation: A known concentration of MAO-B enzyme (often from a subcellular fraction like S9) is pre-incubated with varying concentrations of this compound.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, kynuramine. Kynuramine is a substrate for both MAO-A and MAO-B.

-

Reaction Termination: The reaction is allowed to proceed for a defined period at a controlled temperature and is then stopped.

-

Product Quantification: The product of the reaction, 4-hydroxy-quinoline (4HQ), is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Inhibition Calculation: The percentage of MAO-B inhibition is calculated by comparing the amount of 4HQ produced in the presence of this compound to that of a control sample without the inhibitor.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Human In Vivo Platelet MAO-B Inhibition Study

This protocol was employed to assess the real-world efficacy of this compound in a clinical setting.[3]

-

Study Design: A randomized, placebo-controlled, crossover study design is used to minimize individual variability.

-

Participants: Healthy adult volunteers are recruited for the study.

-

Intervention: Participants receive a single dose of either purified this compound (at varying concentrations, e.g., 42 mg and 84 mg), a blackcurrant product containing this compound, or a placebo.[3][6]

-

Blood Sampling: Blood samples are collected at baseline (before intervention) and at specified time points after consumption.

-

Platelet Isolation: Platelets are isolated from the blood samples through centrifugation.

-

Platelet MAO-B Activity Measurement: The activity of MAO-B in the isolated platelets is measured using a suitable assay, often a fluorometric method.

-

Data Analysis: The percentage of MAO-B inhibition is calculated by comparing the post-intervention enzyme activity to the baseline activity for each participant. Statistical analysis is performed to determine the significance of the inhibition.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows related to the study of this compound's effect on MAO-B.

Caption: Workflow for the identification and validation of this compound as an MAO-B inhibitor.

Caption: Proposed mechanism of action of this compound on the dopaminergic pathway.

Conclusion and Future Directions

This compound has been unequivocally identified as a novel, naturally derived inhibitor of MAO-B, with its efficacy demonstrated in both preclinical and clinical settings. The current body of evidence provides a strong foundation for its further investigation as a potential therapeutic agent. Future research should prioritize detailed kinetic studies to characterize the nature of its inhibition and molecular modeling to identify its specific binding interactions with the MAO-B enzyme. Such studies will be critical for the rational design of second-generation inhibitors and for fully understanding the therapeutic potential of this promising natural compound.

References

- 1. plantandfood.com [plantandfood.com]

- 2. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]

- 3. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [this compound.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling Novel Natural Sources of Sarmentosin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of natural sources of the bioactive nitrile glycoside sarmentosin, extending beyond the well-documented blackcurrant (Ribes nigrum). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly its recently discovered role as a potent monoamine oxidase (MAO) inhibitor. The guide details alternative plant sources, quantitative data, experimental protocols for extraction and analysis, and the biosynthetic pathway of this promising compound.

Introduction to this compound and its Therapeutic Potential

This compound is a naturally occurring γ-hydroxynitrile glucoside that has recently garnered significant attention for its pharmacological activities. Notably, research has identified this compound as a key bioactive responsible for the mood-enhancing effects of blackcurrants, acting as an inhibitor of both MAO-A and MAO-B enzymes. This dual inhibition suggests a broad therapeutic potential for neurological and mood disorders. Given the growing interest in natural compounds for drug discovery, identifying and characterizing alternative, and potentially richer, sources of this compound is of paramount importance.

Natural Sources of this compound Beyond Blackcurrants

While blackcurrants are a known source, several other plant genera have been identified as containing this compound. This guide focuses on the most promising and scientifically validated alternative sources.

Sedum Species (Stonecrops)

The Crassulaceae family, particularly the genus Sedum, has been identified as a significant source of this compound. Sedum sarmentosum Bunge, a traditional medicinal plant, has been shown to contain quantifiable amounts of this compound.

Rhodiola Species (Roseroot)

Several species within the Rhodiola genus, also belonging to the Crassulaceae family, have been reported to contain this compound. These include:

-

Rhodiola crenulata

-

Rhodiola sacra[1]

-

Rhodiola rosea

-

Rhodiola sachalinensis

These plants have a long history of use in traditional medicine as adaptogens.

Other Ribes Species

Besides blackcurrants (Ribes nigrum), other species in the Ribes genus are known to contain this compound:

-

Ribes fasciculatum var. chinense

-

Ribes uva-crispa (Gooseberry)

The presence of this compound in gooseberries suggests that this compound may be more widely distributed within the Ribes genus than previously thought.

Quantitative Analysis of this compound in Various Sources

The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound in the identified natural sources.

| Plant Source | Plant Part | This compound Content | Analytical Method | Reference |

| Sedum sarmentosum | Aerial parts | 6.53 ± 0.17 mg/g (in optimized water extract) | HPLC-PDA | [2] |

| Rhodiola crenulata | Not specified | Presence confirmed, quantification not reported | - | [1] |

| Rhodiola sacra | Not specified | Presence confirmed, quantification not reported | - | [1] |

| Rhodiola rosea | Not specified | Presence confirmed, quantification not reported | - | |

| Rhodiola sachalinensis | Not specified | Presence confirmed, quantification not reported | - | |

| Ribes uva-crispa | Not specified | Presence confirmed, quantification not reported | - | [3] |

| Ribes fasciculatum var. chinense | Not specified | Presence confirmed, quantification not reported | - | [3] |

Note: Quantitative data for Rhodiola species and Ribes uva-crispa are not yet available in the peer-reviewed literature. Further research is required to determine the this compound content in these promising sources.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound, primarily based on validated methods for Sedum sarmentosum. These protocols can be adapted for the analysis of other plant materials.

Extraction of this compound from Sedum sarmentosum

This protocol is optimized for the extraction of this compound from the aerial parts of Sedum sarmentosum.

Materials:

-

Dried and powdered aerial parts of Sedum sarmentosum

-

Deionized water

-

Heating mantle or water bath

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Mix the powdered plant material with deionized water at a ratio of 1:10 (w/v).

-

Heat the mixture at 90°C for 8 hours with continuous stirring.

-

Cool the mixture to room temperature and filter through filter paper to remove solid plant material.

-

The aqueous extract can be directly used for analysis or concentrated using a rotary evaporator for further purification.

Quantification of this compound by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Instrumentation:

-

HPLC system equipped with a photodiode array detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program: A typical gradient might start with 5% A, increasing to 30% A over 20 minutes, then to 95% A for 5 minutes, followed by a re-equilibration phase. The specific gradient should be optimized for the instrument and column used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Standard Preparation:

-

Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

Sample Preparation:

-

Filter the aqueous plant extract through a 0.45 µm syringe filter before injection.

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantify the amount of this compound in the plant extracts by comparing their peak areas to the calibration curve.

Biosynthesis of this compound

This compound belongs to the class of γ-hydroxynitrile glucosides. Its biosynthesis is closely related to that of cyanogenic glucosides and is believed to originate from the amino acid L-isoleucine. The proposed pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases (CYP79 and CYP71 families) and a UDP-glucosyltransferase (UGT).

References

The Enigmatic Path to Sarmentosin: A Technical Guide to its Biosynthesis in Ribes nigrum

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the biosynthesis of sarmentosin, a nitrile glycoside recently identified in Ribes nigrum (blackcurrant) with significant potential as a monoamine oxidase (MAO) inhibitor.[1][2][3][4] While the definitive biosynthetic pathway of this compound in R. nigrum remains to be fully elucidated, this document synthesizes the available evidence to propose a hypothetical pathway, grounded in the well-established biosynthesis of cyanogenic glycosides.[5][6][7] Furthermore, we provide a comprehensive overview of the quantitative data, experimental protocols, and logical frameworks essential for advancing research in this promising area.

Proposed Biosynthesis Pathway of this compound

This compound is structurally a nitrile glycoside.[2][4] The biosynthesis of cyanogenic glycosides, a class of nitrogen-containing secondary metabolites, has been extensively studied in various plant species.[5][6][7] These pathways generally commence with an amino acid precursor. Given the chemical structure of this compound, we postulate a similar biosynthetic route originating from an amino acid.

The proposed pathway involves a series of enzymatic conversions:

-

Amino Acid Precursor: The biosynthesis is hypothesized to start from a proteinogenic or non-proteinogenic amino acid.

-

N-hydroxylation: The amino group of the precursor amino acid is N-hydroxylated by a cytochrome P450 monooxygenase (CYP).

-

Decarboxylation and Dehydration: The resulting N-hydroxyamino acid is then converted to an aldoxime, a reaction also likely catalyzed by a CYP enzyme.

-

Nitrile Formation: The aldoxime is subsequently converted to a nitrile, a key step in the formation of the cyanogenic core. This conversion is typically catalyzed by another CYP enzyme.

-

Hydroxylation: The nitrile undergoes hydroxylation to form an α-hydroxynitrile (cyanohydrin).

-

Glycosylation: Finally, a UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the α-hydroxynitrile, yielding the stable nitrile glycoside, this compound.

This proposed pathway is a logical inference based on established knowledge of cyanogenic glycoside biosynthesis.[5][6][7] Further research, including isotopic labeling studies and characterization of the involved enzymes in Ribes nigrum, is imperative to validate and refine this model.

References

- 1. This compound [this compound.com]

- 2. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plantandfood.com [plantandfood.com]

- 4. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Sarmentosin's Role in Neurotransmitter Regulation: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of sarmentosin, a naturally occurring nitrile glycoside, and its significant role in the regulation of neurotransmitter systems. Recent scientific investigations have identified this compound as a potent inhibitor of Monoamine Oxidase-B (MAO-B), an enzyme critical in the degradation of key monoamine neurotransmitters. This guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from recent clinical and in-vitro studies, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows. The findings presented herein underscore the potential of this compound as a novel therapeutic agent for neurological and mood disorders.

Introduction

This compound is a bioactive compound first identified in plants of the Crassulaceae and Rhodiola species, and more recently discovered in high concentrations in specific cultivars of New Zealand blackcurrants (Ribes nigrum), particularly the 'Neuroberry' variety.[1][2][3] Its emergence as a molecule of interest in neuroscience stems from its newly discovered capacity to inhibit Monoamine Oxidase (MAO) enzymes.[1][2] MAO enzymes are central to the metabolic breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2][4] By modulating the activity of these enzymes, this compound can influence the levels of these crucial neurochemicals in the brain, suggesting significant potential for therapeutic applications in mood and cognitive health.[5][6][7] This guide will explore the core scientific principles of this compound's action on neurotransmitter regulation.

Core Mechanism of Action: MAO-B Inhibition

The primary mechanism through which this compound regulates neurotransmitters is the inhibition of Monoamine Oxidase-B (MAO-B).[4][5] MAO-B is an enzyme predominantly located in the outer mitochondrial membrane of cells, including neurons and astrocytes in the brain. Its primary function is the oxidative deamination of biogenic amines. Specifically, MAO-B is a key enzyme in the degradation pathway of dopamine.[5][6]

By inhibiting MAO-B, this compound effectively reduces the rate at which dopamine is broken down.[5] This leads to a sustained elevation of dopamine concentrations in the synaptic cleft and extracellular space, enhancing dopaminergic neurotransmission. This action is believed to be the foundation of the observed positive effects on mood, mental alertness, and cognitive performance.[1][5] In-vitro studies have also identified this compound and its hydroxycinnamoyl esters as inhibitors of both MAO-A and MAO-B.[2][8][9]

Signaling Pathway for this compound Action

The following diagram illustrates the signaling pathway through which this compound exerts its effects on dopamine levels.

Quantitative Data Summary

Recent human clinical trials have provided quantitative data on the efficacy of this compound from blackcurrant sources in inhibiting MAO-B and its effects on mood.

Table 1: In-Vivo MAO-B Inhibition in Human Platelets

| Intervention | Form | MAO-B Inhibition (%) (Mean ± SD) | Study Population | Reference |

| Blackcurrant | Powder | 89% ± 6 | 13 Healthy Adults | [8][9] |

| Blackcurrant | Juice | 91% ± 4 | 13 Healthy Adults | [8][9] |

Note: Inhibition was measured in platelets, which are a common peripheral model for brain MAO-B activity.

Table 2: Dosage and Effects from Human Clinical Trials

| This compound Dose | Intervention Type | Key Findings | Reference |

| 42 mg | Purified this compound Drink | Confirmed as responsible for MAO inhibiting properties of Neuroberry blackcurrants. | [1] |

| 84 mg | Purified this compound Drink | Associated with significantly improved mood and reduced mental fatigue ratings. | [1] |

| Not Specified | Blackcurrant Powder/Juice | MAO-B inhibition was positively correlated with subjective alertness and reduced mental fatigue. | [8][9] |

Experimental Protocols

The identification and validation of this compound's bioactivity have been supported by rigorous experimental methodologies, both in-vitro and in-vivo.

In-Vitro MAO-A/B Inhibition Assay

This protocol is a generalized representation based on bioactivity-directed fractionation studies.

-

Source Material: Blackcurrant juice concentrate is subjected to reverse-phase fractionation to isolate compounds.

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

-

Assay Principle: A chemiluminescent assay is employed. The assay measures the hydrogen peroxide produced during the oxidative deamination of a substrate (e.g., p-tyramine) by the MAO enzyme.

-

Procedure: a. Isolated fractions (containing this compound) are incubated with the MAO-A or MAO-B enzyme. b. A luminogenic substrate is added. In the presence of H₂O₂, horseradish peroxidase catalyzes the conversion of the substrate into a luminescent signal. c. The luminescence is measured using a plate reader.

-

Data Analysis: The degree of MAO inhibition is determined by comparing the luminescent signal in the presence of the test compound to a control. IC₅₀ values are calculated to determine the concentration of the inhibitor required to reduce enzyme activity by 50%.

In-Vivo Quantification of Platelet MAO-B Activity (Human Clinical Trial)

This protocol outlines the methodology used in human crossover studies.[8]

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design is employed. Each participant acts as their own control.

-

Participants: Healthy adult volunteers are recruited. A washout period of at least 48 hours separates trial conditions.[8]

-

Intervention: Participants consume a single dose of the test product (e.g., blackcurrant powder, juice, or purified this compound) or a matched placebo.

-

Blood Sampling: Venous blood samples are collected at baseline (pre-intervention) and at multiple time points post-intervention (e.g., 60, 120, 240 minutes).

-

Platelet Isolation: Platelet-rich plasma is prepared from the blood samples by centrifugation.

-

MAO-B Activity Measurement: Platelet MAO-B activity is assessed using a radiometric or fluorometric assay, often with ¹⁴C-phenylethylamine or a similar substrate. The rate of conversion of the substrate to its metabolite is measured to determine enzyme activity.

-

Data Analysis: Changes in MAO-B activity from baseline are calculated for each treatment condition and compared using appropriate statistical methods.

Measurement of Plasma Neurotransmitters

This protocol describes the quantification of neurotransmitters and their metabolites in plasma.[8]

-

Sample Collection: Plasma is isolated from blood samples collected during the clinical trial.

-

Analytical Method: Liquid Chromatography-Mass Spectrometry (LCMS) is the primary technique used for its high sensitivity and specificity.[8]

-

Procedure (Two-Method Approach):

-

Method A (Derivatization): For many neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and their metabolites, a derivatization step is used. This involves chemically modifying the analytes (e.g., converting them to acetate esters) to improve their chromatographic separation and ionization efficiency for MS detection. Stable isotope-labeled internal standards are used for accurate quantification.[8]

-

Method B (Direct Measurement): For analytes that derivatize poorly (e.g., kynurenic acid, quinolinic acid), direct injection into the LCMS system is performed without derivatization.[8]

-

-

Quantification: The concentration of each analyte is determined by comparing its signal to that of the corresponding internal standard.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for a clinical study investigating this compound.

Logical Framework and Therapeutic Potential

The discovery of this compound's activity presents a clear, logical progression from consumption to physiological effect. This framework highlights its potential in both the functional food and pharmaceutical sectors. Synthetic MAO-B inhibitors are used in clinical practice but are often associated with adverse side effects.[5][10] this compound, as a naturally derived compound, may offer a safer alternative for supporting mood and neurological health.[8]

Logical Relationship Diagram

Conclusion and Future Directions

This compound represents a significant breakthrough in the field of natural bioactive compounds. Its well-defined mechanism of action as a potent MAO-B inhibitor provides a strong scientific basis for its observed effects on mood and cognition.[5][8] The translation of in-vitro findings to human clinical trials demonstrates its bioavailability and efficacy.[5][6]

For drug development professionals, this compound offers a novel molecular target for conditions linked to dopaminergic dysfunction, including neurodegenerative diseases like Parkinson's and age-related cognitive decline.[1][11] For researchers and scientists in the functional food and nutraceutical industries, the ability to extract and standardize this compound opens avenues for creating evidence-based products that support brain health.[4][5]

Future research should focus on dose-response studies to establish optimal efficacious amounts, long-term safety assessments, and investigations into its effects on other neurotransmitter systems and potential synergistic actions with other compounds.[3] The continued exploration of this compound is a promising frontier in the quest for effective, naturally derived solutions for enhancing neurological well-being.

References

- 1. This compound [this compound.com]

- 2. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]

- 3. A̅repa drills down cognitive benefits of novel molecule found in NZ blackcurrants [nutraingredients.com]

- 4. This compound: The Next Big Thing in Supplements? | Callaghan Innovation [callaghaninnovation.govt.nz]

- 5. plantandfood.com [plantandfood.com]

- 6. World First Discovery Shows New Molecule In New Zealand Blackcurrants Inhibits An Enzyme That Degrades Dopamine | Scoop News [scoop.co.nz]

- 7. Ārepa to develop new blackcurrant-based prototype for cognitive and mood support [nutraingredients.com]

- 8. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. retailpharmacymagazine.com.au [retailpharmacymagazine.com.au]

- 11. WO2023163606A1 - Bioactives and their uses - Google Patents [patents.google.com]

Sarmentosin and its Impact on Dopamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmentosin, a nitrile glycoside naturally occurring in blackcurrants (Ribes nigrum), has emerged as a molecule of significant interest within the neuropharmacological landscape.[1][2] Recent scientific investigations have elucidated its role as a potent inhibitor of monoamine oxidase (MAO), particularly MAO-B, an enzyme pivotal in the degradation of dopamine. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on dopamine metabolism, consolidating key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the underlying biochemical pathways and experimental designs. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed technical resource to facilitate further exploration of this compound's therapeutic potential.

Introduction

Dopamine is a critical neurotransmitter that governs a multitude of physiological functions, including motor control, motivation, reward, and cognitive function.[3] The dysregulation of dopaminergic systems is a hallmark of several neurological and psychiatric disorders, such as Parkinson's disease and depression. A key enzyme responsible for the catabolism of dopamine in the brain is monoamine oxidase-B (MAO-B).[4] Inhibition of MAO-B represents a clinically validated therapeutic strategy to elevate and prolong the action of dopamine in the synaptic cleft.

This compound has been identified as a novel, naturally occurring MAO-B inhibitor.[4][5] Found in blackcurrants, this bioactive compound has been shown to effectively inhibit MAO-B activity both in vitro and in vivo, leading to modulation of dopamine metabolism.[2][3] This guide synthesizes the existing research to provide an in-depth analysis of this compound's mechanism of action and its implications for dopamine-related neurochemistry.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on MAO activity and its pharmacokinetic profile.

Table 1: In Vitro Monoamine Oxidase Inhibition by this compound

| Parameter | Value | Source |

| MAO-A/B IC50 | 2.67 µM | Lomiwes et al., 2024[3] |

Table 2: In Vivo Platelet MAO-B Inhibition in Humans Following Consumption of Blackcurrant Products

| Intervention | Platelet MAO-B Inhibition (%) | Source |

| Blackcurrant Powder | 89 ± 6 | Lomiwes et al., 2024[2][3] |

| Blackcurrant Juice | 91 ± 4 | Lomiwes et al., 2024[2][3] |

Table 3: Pharmacokinetics of this compound in Human Plasma Following a Single Dose of Blackcurrant Products

| Parameter | Blackcurrant Juice | Blackcurrant Powder | Source |

| Cmax (nM) | 603 ± 62 | 575 ± 134 | Lomiwes et al., 2024[3] |

| Tmax (min) | 120 | 120 | Lomiwes et al., 2024[3] |

Table 4: Human Studies on Purified this compound

| Dose of Pure this compound | Outcome | Source |

| 42 mg and 84 mg | Confirmed to be responsible for the MAO inhibiting properties of blackcurrant. | Ārepa, Plant and Food Research[1] |

| Dose-dependent effect | Observed in the duration of temporal platelet MAO-B inhibition. | Lomiwes et al., 2024[3] |

Signaling Pathways and Logical Relationships

The primary mechanism by which this compound influences dopamine metabolism is through the inhibition of MAO-B. The following diagram illustrates this key signaling pathway.

Caption: this compound's inhibition of MAO-B reduces dopamine degradation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, primarily based on the work of Lomiwes et al. (2024).

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MAO-A and MAO-B activity.

Methodology:

-

Enzyme Source: A crude S9 microsome fraction enzyme mix containing both MAO-A and MAO-B from porcine liver was utilized.

-

Assay Principle: The bioactivity of this compound in inhibiting MAO activity was determined using a liquid chromatography-mass spectrometry (LCMS) based method.

-

Procedure:

-

Bioactivity-directed reversed-phase (RP) fractionation of blackcurrant juice concentrate was performed to isolate compounds that inhibited MAO-A/B activity.

-

The fraction containing this compound (RP2) was identified as having the highest bioactivity.

-

The IC50 of purified this compound was determined using an S9-LCMS screening assay.

-

Control inhibitors, clorgyline HCl (for MAO-A) and deprenyl HCl (for MAO-B), were tested to validate the assay's sensitivity.

-

Caption: Workflow for the in vitro determination of this compound's MAO inhibitory activity.

Human In Vivo Study: Platelet MAO-B Inhibition

Objective: To investigate the efficacy of freeze-dried whole-fruit blackcurrant powder and blackcurrant juice in inhibiting platelet MAO-B activity in healthy adults and to confirm the role of purified this compound.

Study Design:

-

Initial Study: A randomized, double-blind, crossover study.

-

Follow-up Study: A randomized, placebo-controlled crossover study with purified this compound.

Participants: Healthy male adults aged between 25 and 36 years.

Interventions:

-

Initial Study: Single dose of either freeze-dried blackcurrant powder or blackcurrant juice.

-

Follow-up Study: Placebo, 42 mg of this compound, and 84 mg of this compound, with each trial day separated by at least 48 hours.

Methodology:

-

Blood Sampling: Venous blood samples were collected at baseline and at various time points post-intervention.

-

Platelet Isolation: Platelet-rich plasma was prepared from the blood samples.

-

MAO-B Activity Measurement: Platelet MAO-B activity was measured.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound and its metabolites were quantified using LCMS to determine Cmax and Tmax.

-

Biomarker Analysis: Plasma catecholamines and prolactin were measured as indirect markers of central dopamine modulation.

-

Subjective Assessments: Mood and mental fatigue were assessed using the Bond-Lader questionnaire.

Caption: Workflow of the human in vivo study on this compound.

Discussion and Future Directions

The current body of evidence strongly supports the role of this compound as a potent inhibitor of MAO-B. The in vivo studies in humans demonstrate that consumption of this compound, either from blackcurrant products or in its purified form, leads to a significant reduction in platelet MAO-B activity.[2][3] This peripheral inhibition is correlated with changes in plasma catecholamines and subjective reports of improved mood and reduced mental fatigue, suggesting a potential for central nervous system effects.[3] The observed reduction in plasma prolactin provides indirect evidence for increased dopamine release in the brain.[3]

However, the research into this compound's effects on dopamine metabolism is still in its early stages. The current literature is predominantly focused on its MAO-inhibitory action. To build a more comprehensive understanding, future research should explore other potential mechanisms, including:

-

Dopamine Synthesis: Investigating the effect of this compound on the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.

-

Dopamine Transport: Assessing whether this compound interacts with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.

-

Dopamine Receptors: Examining any direct or indirect effects of this compound on the various dopamine receptor subtypes.

Furthermore, while the current human studies are promising, they have been conducted in healthy adults. Future clinical trials should investigate the therapeutic potential of this compound in populations with dopamine-related disorders, such as Parkinson's disease or depression. Dose-response studies are also warranted to establish the optimal therapeutic dosage.[6]

Conclusion

This compound is a novel and naturally occurring MAO-B inhibitor with demonstrated efficacy in both in vitro and human in vivo settings. Its ability to potently inhibit MAO-B presents a promising avenue for the development of new therapeutic agents for a range of neurological and psychiatric conditions characterized by dopaminergic dysfunction. This technical guide has provided a consolidated overview of the current state of research, offering a foundation for scientists and drug development professionals to advance the study and potential application of this intriguing molecule. The detailed experimental protocols and visualized pathways aim to facilitate the design of future studies that will further unravel the full spectrum of this compound's effects on dopamine metabolism.

References

- 1. This compound [this compound.com]

- 2. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plantandfood.com [plantandfood.com]

- 5. World First Discovery Shows New Molecule In New Zealand Blackcurrants Inhibits An Enzyme That Degrades Dopamine | Scoop News [scoop.co.nz]

- 6. plantandfood.com [plantandfood.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Early Studies on Sarmentosin for Cognitive Enhancement

This technical guide provides a comprehensive overview of the foundational research on this compound, a novel bioactive compound, and its potential for cognitive enhancement. The document focuses on the core scientific data, experimental methodologies, and established mechanisms of action as detailed in early studies.

Introduction

This compound is a nitrile glycoside recently identified as a potent natural inhibitor of monoamine oxidase-B (MAO-B).[1][2] Found in New Zealand blackcurrants (Ribes nigrum), this molecule has garnered significant attention for its potential neuroprotective and cognitive-enhancing properties.[1][3] MAO-B is a key enzyme responsible for the degradation of crucial neurotransmitters, including dopamine, which plays a significant role in mood, motivation, and cognitive functions.[1][3] By inhibiting MAO-B, this compound may help maintain higher levels of these neurotransmitters in the brain, thereby offering a potential therapeutic avenue for age-related cognitive decline and neurodegenerative diseases.[1][3] This guide synthesizes the findings from the initial human clinical and in vitro studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early clinical and in vitro studies on this compound.

Table 1: In Vivo Platelet MAO-B Inhibition in Humans

| Intervention | Mean MAO-B Inhibition (%) | Standard Deviation/Error | Key Findings |

| Blackcurrant Juice | 91% | ± 4% | Comparable inhibition to powder format.[4] |

| Blackcurrant Powder | 89% | ± 6% | Demonstrates stability and bioavailability of this compound in a freeze-dried format.[4] |

| 42 mg Purified this compound | Significant Inhibition | (p < 0.001) | Both doses effectively inhibited MAO-B activity compared to placebo.[5] |

| 84 mg Purified this compound | Significant Inhibition | (p < 0.001) | No significant difference in MAO-B inhibition was observed between the 42 mg and 84 mg doses.[5] |

Table 2: Subjective Cognitive and Mood Assessments (Bond-Lader Questionnaire)

| Intervention | Outcome | Significance |

| Blackcurrant Juice & Powder | Positively correlated with MAO-B inhibition | - |

| Increased subjective alertness | - | |

| Reduced mental fatigue | - |

Note: Specific quantitative scores from the Bond-Lader questionnaire are not detailed in the initial publications but are positively correlated with MAO-B inhibition.[4]

Experimental Protocols

Human Clinical Trial: Oral this compound Administration

-

Study Design: A randomized, placebo-controlled, double-blind, crossover study was conducted.[3][6]

-

Participants: Healthy adults were recruited for the study. For the purified this compound trial, five healthy participants were involved.[1][2]

-

Interventions: Participants received either a placebo or purified this compound at doses of 42 mg and 84 mg.[3][6]

-

Procedure:

-

A baseline venous blood sample was collected.

-

Participants consumed the assigned intervention (placebo, 42 mg, or 84 mg this compound).

-

Further venous blood samples were collected at specified intervals post-ingestion to measure platelet MAO-B activity.[7]

-

Subjective mood and cognitive function were assessed using the Bond-Lader questionnaire.[4]

-

-

Ethical Approval: The study was approved by New Zealand's Northern B Health and Disability Ethics Committee (2023 EXP 19223).[3]

In Vitro MAO-B Inhibition Assay

-

Objective: To determine the MAO-B inhibitory activity of this compound.

-

Methodology: A crude S9 microsome fraction enzyme mix from porcine liver, containing both MAO-A and MAO-B, was used.[3]

-

Procedure:

-

Blackcurrant fractions or purified this compound were mixed with the S9 enzyme mix and an assay buffer.

-

Kynuramine, a substrate for MAO enzymes, was added to the mixture.

-

The reaction was incubated at 37°C for one hour.

-

The reaction was stopped by cooling on ice and adding sodium hydroxide.

-

The resulting products were analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the inhibition of MAO activity.[3]

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound's cognitive effects identified in early studies is the inhibition of the MAO-B enzyme.

MAO-B Inhibition Pathway

Monoamine oxidase-B is an enzyme that catalyzes the oxidative deamination of monoamines, including dopamine. By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to its increased availability in the synaptic cleft. This enhanced dopaminergic activity is associated with improvements in mood, motivation, and cognitive functions such as attention and executive function.

This compound inhibits the MAO-B enzyme, increasing dopamine availability.

Other Potential Pathways

While MAO-B inhibition is the most well-documented mechanism, some literature suggests that this compound may also have anti-inflammatory and antioxidant properties.[1] Additionally, this compound has been found to inhibit the mTOR signaling pathway in the context of cancer research, but its relevance to cognitive enhancement has not yet been established.[1] Further research is needed to explore these potential secondary mechanisms.

Experimental Workflow

The logical flow of the early research on this compound is depicted below, from the initial observation of MAO-B inhibition by blackcurrant extracts to the identification and clinical testing of the purified compound.

Workflow of this compound research from discovery to initial human studies.

Conclusion and Future Directions

The early studies on this compound provide compelling evidence for its role as a potent and bioavailable MAO-B inhibitor. The initial human clinical trial demonstrates a significant physiological effect at tolerable doses. These findings lay a strong foundation for further investigation into this compound as a viable candidate for cognitive enhancement and the potential management of neurodegenerative conditions.

Future research should focus on:

-

Dose-Response Studies: To determine the optimal therapeutic dose for cognitive enhancement.

-

Long-Term Efficacy and Safety: To evaluate the effects of chronic this compound administration.

-

Preclinical Animal Models: To elucidate the broader neuropharmacological profile of this compound and its effects on cognitive deficits in models of aging and neurodegeneration.

-

Exploration of Secondary Mechanisms: To investigate the potential contributions of anti-inflammatory, antioxidant, and other signaling pathways to its overall effects.

-

Comprehensive Cognitive Testing: To move beyond subjective questionnaires to more objective and detailed neuropsychological assessments.

References

- 1. This compound [this compound.com]

- 2. plantandfood.com [plantandfood.com]

- 3. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. References — this compound [this compound.com]

- 5. researchgate.net [researchgate.net]

- 6. A̅repa drills down cognitive benefits of novel molecule found in NZ blackcurrants [nutraingredients.com]

- 7. anzctr.org.au [anzctr.org.au]

Sarmentosin: A Novel MAO-B Inhibitor with Therapeutic Potential in Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A key pathological feature in several of these conditions is the dysregulation of neurotransmitter systems and increased oxidative stress. Sarmentosin, a nitrile glycoside recently identified in New Zealand blackcurrants (Ribes nigrum), has emerged as a promising natural compound with the potential to address these deficits. Its primary mechanism of action is the inhibition of monoamine oxidase-B (MAO-B), an enzyme central to the degradation of dopamine and a contributor to oxidative stress in the brain. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential for neurodegenerative diseases. It consolidates quantitative data, details experimental protocols, and visualizes key signaling pathways to support further investigation and drug development efforts. While direct preclinical evidence for this compound in specific neurodegenerative disease models is still emerging, studies on blackcurrant extracts containing this compound and the well-established role of MAO-B inhibitors in neurology provide a strong rationale for its continued investigation.

Introduction to this compound

This compound is a naturally occurring nitrile glycoside that has been identified as a potent and reversible inhibitor of monoamine oxidase-B (MAO-B)[1][2][3]. This discovery has positioned this compound as a molecule of interest for neurological conditions where MAO-B activity is implicated, including neurodegenerative diseases and mood disorders[1][2]. Beyond its primary action as an MAO-B inhibitor, this compound is also reported to possess antioxidant and anti-inflammatory properties, which are highly relevant to the multifactorial nature of neurodegeneration[1].

Core Mechanism of Action: MAO-B Inhibition

Monoamine oxidase-B is a mitochondrial outer membrane enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, most notably dopamine[2][4][5]. In neurodegenerative diseases such as Parkinson's, the loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in motor deficits. By inhibiting MAO-B, this compound can increase the synaptic availability of dopamine, thereby helping to alleviate these symptoms[2][5]. Furthermore, the catalytic activity of MAO-B produces hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and neuronal damage[2][4]. Thus, the inhibition of MAO-B by this compound offers a dual benefit of neurotransmitter preservation and reduction of oxidative stress.

Signaling Pathway: Dopamine Metabolism and MAO-B Inhibition

The following diagram illustrates the central role of MAO-B in dopamine degradation and the impact of this compound's inhibitory action.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies related to this compound and blackcurrant extract.

| Compound | Assay | Target | IC50 | Reference |

| This compound | S9-LCMS | MAO-A/B | 2.67 µM | J Agric Food Chem. 2024, 72, 30, 16777–16789 |

| Table 1: In Vitro MAO Inhibition by this compound |

| Intervention | Dose | Model | Key Findings | Reference |

| This compound | 42 mg and 84 mg | Human clinical trial | Significant inhibition of platelet MAO-B activity. | J Agric Food Chem. 2024, 72, 30, 16777–16789 |

| Blackcurrant Extract | Dietary supplementation | APP/PS1 Mouse Model of Alzheimer's Disease | - Decreased ratio of insoluble Aβ42/40.- Alleviation of spatial working memory deficit. | J Nutr Biochem. 2013, 24(1), 305-13 |

| Blackcurrant Extract | Dietary supplementation | Senescence-Accelerated Mouse Prone 8 (SAMP8) | - Improved long-term recognition memory.- Normalization of anxiety levels. | J Food Biochem. 2022, 46(10), e14295 |

| Table 2: In Vivo and Clinical Studies with this compound and Blackcurrant Extract |

| Intervention | Model | Parameter | Result | Reference |

| Blackcurrant Extract | APP/PS1 Mouse Model | Insoluble Aβ42/40 Ratio | Significantly decreased | J Nutr Biochem. 2013, 24(1), 305-13 |

| Blackcurrant Extract | SH-SY5Y cells overexpressing APP751 | Menadione-induced ROS production | Significantly decreased in a dose-dependent manner | J Nutr Biochem. 2013, 24(1), 305-13 |

| Table 3: Quantitative Effects of Blackcurrant Extract on Alzheimer's Disease Pathophysiology |

Potential in Specific Neurodegenerative Diseases

Alzheimer's Disease

While direct studies on this compound in Alzheimer's models are pending, research on blackcurrant extracts provides compelling indirect evidence. In the APP/PS1 mouse model, dietary supplementation with blackcurrant extract led to a significant decrease in the ratio of insoluble amyloid-beta 42 to 40 (Aβ42/40) and alleviated spatial working memory deficits[6]. In vitro studies using SH-SY5Y neuroblastoma cells overexpressing amyloid precursor protein (APP) showed that blackcurrant extract significantly reduced reactive oxygen species (ROS) production[6]. The known role of MAO-B inhibitors in modulating APP processing and reducing Aβ levels further supports the therapeutic potential of this compound in Alzheimer's disease[6].

Parkinson's Disease

The primary rationale for this compound's potential in Parkinson's disease lies in its ability to inhibit MAO-B, a well-established therapeutic target for this condition[2][5][7]. By preventing the breakdown of dopamine in the brain, this compound could help to manage the motor symptoms of Parkinson's disease. Additionally, by reducing MAO-B-induced oxidative stress, this compound may offer a neuroprotective effect, potentially slowing disease progression[2].

Huntington's Disease and ALS

The potential role of this compound in Huntington's disease and ALS is more speculative at this stage. However, oxidative stress and neuroinflammation are recognized as contributing factors in the pathology of both diseases. Therefore, the antioxidant and anti-inflammatory properties attributed to this compound suggest a plausible, though yet unproven, therapeutic avenue[1].

Other Potential Mechanisms of Action

Antioxidant Effects and Nrf2 Pathway

Natural compounds, particularly polyphenols and glycosides, are known to exert antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[8][9]. Nrf2 is a master regulator of the cellular antioxidant response. While direct evidence for this compound's action on the Nrf2 pathway is not yet available, it represents a highly probable mechanism for its observed antioxidant properties.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of neurodegenerative diseases[10][11][12][13][14]. The reported anti-inflammatory properties of this compound suggest it may be able to modulate microglial activation and the subsequent release of pro-inflammatory cytokines, although the specific signaling pathways involved have yet to be elucidated[1].

mTOR Signaling

This compound has been shown to inhibit the mTOR signaling pathway in the context of cancer research[1]. The mTOR pathway is a central regulator of cell growth, proliferation, and autophagy and is also implicated in aging and neurodegeneration[15][16][17][18][19][20][21]. Dysregulation of mTOR signaling can impair autophagy, the process by which cells clear aggregated proteins, a hallmark of many neurodegenerative diseases. This compound's ability to modulate this pathway warrants further investigation in a neurodegenerative context.

Experimental Protocols

In Vitro MAO-A/B Inhibition Assay (S9-LCMS Method)

This protocol is adapted from the methodology described in J Agric Food Chem. 2024, 72, 30, 16777–16789.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A and MAO-B.

Materials:

-

Human liver S9 fraction

-

This compound

-

MAO-A substrate (e.g., kynuramine)

-

MAO-B substrate (e.g., benzylamine)

-

MAO-A specific inhibitor (e.g., clorgyline)

-

MAO-B specific inhibitor (e.g., deprenyl)

-

Phosphate buffer

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing the human liver S9 fraction in phosphate buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

For control experiments, use known specific inhibitors for MAO-A and MAO-B.

-

Initiate the enzymatic reaction by adding the respective substrates for MAO-A and MAO-B.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction at a defined time point.

-

Analyze the formation of the respective metabolites by LC-MS.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Neuroprotection Study in APP/PS1 Mouse Model

This protocol is a generalized representation based on studies of blackcurrant extract in Alzheimer's disease models[3][5][6][22][23][24][25][26][27].

Objective: To evaluate the effect of an intervention (e.g., this compound or blackcurrant extract) on cognitive function and amyloid pathology in a transgenic mouse model of Alzheimer's disease.

Experimental Workflow:

Procedure:

-

Animal Model: Use APP/PS1 transgenic mice, which develop age-dependent amyloid plaque pathology and cognitive deficits.

-

Intervention: Administer the test compound (e.g., this compound-enriched diet) or a control diet to the mice for a specified duration (e.g., several months).

-

Behavioral Assessment: Conduct behavioral tests, such as the Morris water maze, to evaluate spatial learning and memory.

-

Tissue Collection: At the end of the study period, euthanize the animals and collect brain tissue.

-